4-((2-Methoxyphenylsulfonyl)methyl)piperidine
Overview
Description
4-((2-Methoxyphenylsulfonyl)methyl)piperidine is an organic compound with the molecular formula C13H19NO3S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxyphenylsulfonyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxyphenylsulfonyl)methyl)piperidine typically involves the reaction of piperidine with 2-methoxybenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-((2-Methoxyphenylsulfonyl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 4-((2-Hydroxyphenylsulfonyl)methyl)piperidine or 4-((2-Carboxyphenylsulfonyl)methyl)piperidine.
Reduction: Formation of 4-((2-Methoxyphenylthio)methyl)piperidine.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
4-((2-Methoxyphenylsulfonyl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Methoxyphenylsulfonyl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylsulfonyl group can enhance binding affinity to these targets, leading to modulation of their activity. The piperidine ring provides structural stability and can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler derivative of piperidine with a methyl group instead of a methoxyphenylsulfonyl group.
4-Piperidinemethanol: Contains a hydroxymethyl group attached to the piperidine ring.
N-Methyl-4-piperidone: Features a carbonyl group at the 4-position of the piperidine ring.
Uniqueness
4-((2-Methoxyphenylsulfonyl)methyl)piperidine is unique due to the presence of the methoxyphenylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-[(2-methoxyphenyl)sulfonylmethyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-17-12-4-2-3-5-13(12)18(15,16)10-11-6-8-14-9-7-11/h2-5,11,14H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBOXNDLHYGOKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)CC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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